Methyl 4,6-dihydroxynicotinate basic properties
Methyl 4,6-dihydroxynicotinate basic properties
An In-depth Technical Guide to Methyl 4,6-dihydroxynicotinate
This guide provides a comprehensive technical overview of Methyl 4,6-dihydroxynicotinate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this molecule, grounding all claims in authoritative data.
Introduction and Molecular Overview
Methyl 4,6-dihydroxynicotinate is a derivative of nicotinic acid (Vitamin B3), characterized by a pyridine ring substituted with two hydroxyl groups at positions 4 and 6, and a methyl ester at position 3.[1] Its structural framework makes it an intriguing building block in organic synthesis and a candidate for biological screening.[1] The presence of multiple functional groups—hydroxyls, a methyl ester, and a nitrogen-containing aromatic ring—imparts a unique chemical personality to the molecule, suggesting a rich and varied reactivity.
A critical feature of this molecule is its existence in tautomeric forms. The "dihydroxy" nomenclature represents one possible form, while keto-enol tautomerism allows for the existence of more stable oxo-hydroxy isomers. Specifically, it can be referred to as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, indicating a ketone group at the 4-position and a hydroxyl group at the 6-position.[2][3] This equilibrium is fundamental to understanding its reactivity and spectral properties.
Caption: Tautomeric equilibrium of Methyl 4,6-dihydroxynicotinate.
Physicochemical and Computational Properties
The fundamental properties of Methyl 4,6-dihydroxynicotinate are summarized below. These data are essential for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [2] |
| CAS Number | 79398-27-9 | [1][2][3] |
| Appearance | Solid, Powder | [1][3] |
| Purity | ≥98% | [1][2] |
| Synonyms | methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | [2][3] |
| Topological Polar Surface Area (TPSA) | 79.65 Ų | [2] |
| LogP (calculated) | 0.2794 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectral Signature and Structural Elucidation
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A singlet for the methyl ester protons (-OCH₃) would likely appear around 3.7-3.9 ppm. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns dependent on the dominant tautomeric form. The hydroxyl protons (-OH) would typically appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.
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¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the ester carbonyl carbon around 165-175 ppm and another signal for the ring carbonyl in the keto tautomer. The carbons of the pyridine ring would resonate in the 100-160 ppm range. The methyl carbon of the ester group would produce a signal at approximately 50-55 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. Key absorptions would include:
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A broad band in the 3200–3500 cm⁻¹ region, characteristic of O-H stretching in the hydroxyl groups.[4]
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A strong, sharp peak around 1700-1740 cm⁻¹, corresponding to the C=O stretch of the methyl ester.[4][5]
-
Additional C=O stretching bands if the keto tautomer is present.
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Absorptions in the 1500–1650 cm⁻¹ range due to C=C and C=N stretching within the pyridine ring.[5]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the molecular formula. The molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the exact mass of C₇H₈NO₄⁺.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
Methyl 4,6-dihydroxynicotinate can be synthesized via a standard esterification reaction from its corresponding carboxylic acid, 4,6-dihydroxynicotinic acid. The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and common method for this transformation.
Caption: Proposed workflow for the synthesis of Methyl 4,6-dihydroxynicotinate.
Experimental Protocol: Fischer Esterification
Causality: This protocol utilizes an excess of methanol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction Setup : To a solution of 4,6-dihydroxynicotinic acid (1 equivalent) in methanol (serving as both solvent and reactant), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise at room temperature.
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Heating : Stir the reaction mixture under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
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Quenching and Neutralization : After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[6] The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extraction : Extract the aqueous solution multiple times with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.
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Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure Methyl 4,6-dihydroxynicotinate.[6]
Chemical Reactivity
The reactivity of Methyl 4,6-dihydroxynicotinate is governed by its functional groups. The ester is susceptible to hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. The hydroxyl groups can undergo O-alkylation or O-acylation. The pyridine ring itself can be subject to various transformations, although the electron-donating hydroxyl groups influence its reactivity profile.
Role in Drug Discovery and Development
Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, exhibiting a wide range of biological activities, including antinociceptive and anti-inflammatory properties.[7] While specific biological data for Methyl 4,6-dihydroxynicotinate is limited, its structural motifs are present in many bioactive molecules.
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Scaffold for Synthesis : As a functionalized pyridine, it serves as a valuable building block for the synthesis of more complex molecules. For instance, related compounds like Methyl 6-methylnicotinate are key intermediates in synthesizing biologically active nicotine analogs for agrochemical and pharmaceutical research.[8]
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The "Magic Methyl" Effect : The inclusion of a methyl group, in this case as a methyl ester, is a common strategy in drug design often referred to as the "magic methyl" effect.[9] This small functional group can profoundly modulate a molecule's physicochemical properties, including solubility, lipophilicity (LogP), and metabolic stability.[9][10] By converting a carboxylic acid to a methyl ester, researchers can improve membrane permeability and alter pharmacokinetic profiles, potentially enhancing a compound's therapeutic efficacy.
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Potential Bioactivity : Given its structure, the compound could be explored for antioxidant or anti-inflammatory properties.[1] The presence of phenolic hydroxyl groups suggests a potential for radical scavenging activity, a property seen in many coumarin derivatives which also contain hydroxylated ring systems.[11] Furthermore, various nicotinic acid derivatives have been investigated for antibacterial and other biological activities.[12]
Conclusion
Methyl 4,6-dihydroxynicotinate is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. Its key characteristics—notably its tautomeric nature, defined physicochemical properties, and the strategic presence of a methyl ester—make it a versatile tool for researchers. Further investigation into its biological activities is warranted and could unveil novel applications in drug development, leveraging the established therapeutic potential of the nicotinic acid scaffold.
References
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Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad - IndiaMART . IndiaMART. Available at: [Link]
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(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate . ResearchGate. Available at: [Link]
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